molecular formula C8H10O3 B12442446 8-Hydroxy-2-oxaspiro[3.5]non-7-en-6-one

8-Hydroxy-2-oxaspiro[3.5]non-7-en-6-one

Cat. No.: B12442446
M. Wt: 154.16 g/mol
InChI Key: ZOTCNNGOTGBSRE-UHFFFAOYSA-N
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Description

8-Hydroxy-2-oxaspiro[3.5]non-7-en-6-one is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a hydroxyl group and an oxaspiro ring system, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

The synthesis of 8-Hydroxy-2-oxaspiro[3.5]non-7-en-6-one typically involves multiple steps, including the formation of the spirocyclic ring system and the introduction of the hydroxyl group. Common synthetic routes may involve cyclization reactions, oxidation processes, and the use of specific catalysts to achieve the desired structure. Industrial production methods may vary, but they often involve optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

8-Hydroxy-2-oxaspiro[3.5]non-7-en-6-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

8-Hydroxy-2-oxaspiro[3.5]non-7-en-6-one has various applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic properties and its role in drug development.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Hydroxy-2-oxaspiro[3.5]non-7-en-6-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the spirocyclic structure play key roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

8-Hydroxy-2-oxaspiro[3.5]non-7-en-6-one can be compared with other similar compounds, such as:

    7-Fluoro-8-hydroxy-2-oxaspiro[3.5]non-7-en-6-one: This compound has a similar spirocyclic structure but includes a fluorine atom, which can alter its chemical properties and reactivity.

    8-Hydroxy-2-oxaspiro[3.5]nonane: This compound lacks the double bond present in this compound, which can affect its stability and reactivity.

The uniqueness of 8-Hydroxy-2-oxaspiro[3

Properties

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

8-hydroxy-2-oxaspiro[3.5]non-7-en-6-one

InChI

InChI=1S/C8H10O3/c9-6-1-7(10)3-8(2-6)4-11-5-8/h1,9H,2-5H2

InChI Key

ZOTCNNGOTGBSRE-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC(=O)CC12COC2)O

Origin of Product

United States

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